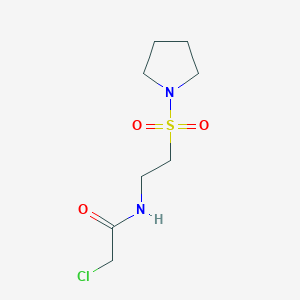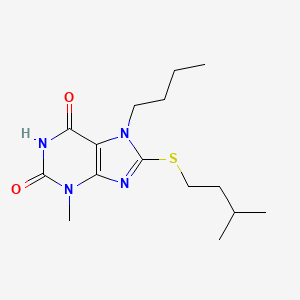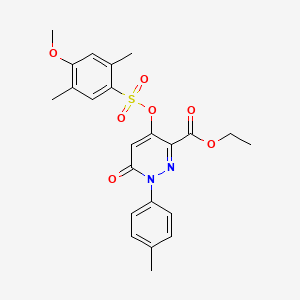![molecular formula C12H14FN3O2 B2450621 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034336-20-2](/img/structure/B2450621.png)
6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of fluoropyrimidines and azaspiro compounds. Fluoropyrimidines, such as 5-fluorouracil (5-FU), are widely used in the treatment of various cancers . Azaspiro compounds, such as 2,6-diazaspiro[3.4]octane, have been used as building blocks in the synthesis of various chemotypes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized from a readily available 2,6-diazaspiro[3.4]octane building block .Molecular Structure Analysis
The compound likely contains a fluoropyrimidine ring and an azaspiro[3.4]octane core. The fluorine atom in fluoropyrimidines is slightly bulkier and is substituted at the carbon-5 position of the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
The synthesis of this compound has led to the discovery of a potent antitubercular lead. Researchers have elaborated on a small set of twelve compounds with a nitrofuran carboxamide chemotype, exploring diverse variants of the molecular periphery. Among these, 2,6-diazaspiro[3.4]octane derivatives exhibited remarkable inhibitory activity against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL .
Diversity-Oriented Synthesis
The 2,6-diazaspiro[3.4]octane core serves as a valuable building block for diversity-oriented synthesis. By introducing various azole substituents, researchers can create structurally diverse compounds. This approach allows for the exploration of novel chemical space and the development of bioactive molecules .
Antibacterial Compounds
Optimizing the molecular periphery of nitrofurans is crucial for enhancing their potency while minimizing systemic toxicity. By linking the 5-nitrofuryl moiety to different heterocyclic motifs, researchers have developed antimycobacterial compounds efficacious against multidrug-resistant strains. The 2,6-diazaspiro[3.4]octane scaffold plays a pivotal role in designing such non-toxic antibacterials .
Spirocyclic Chemistry
The spirocyclic nature of this compound contributes to its unique properties. Spirocycles are prevalent in natural products and drug molecules due to their structural diversity and biological relevance. Researchers continue to explore the synthetic versatility and applications of spiro[3.4]octanes .
Medicinal Chemistry
Medicinal chemists are interested in modifying the 2,6-diazaspiro[3.4]octane scaffold to create novel drug candidates. By fine-tuning substituents and functional groups, they aim to develop compounds with improved pharmacological profiles for various therapeutic indications .
Synthetic Methodology
The synthesis of 2,6-diazaspiro[3.4]octane involves intriguing chemistry, including ring formation and functional group manipulations. Researchers explore efficient routes to access this scaffold, which can serve as a valuable intermediate in organic synthesis .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(5-fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVUQBYXMPZPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)





![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2450549.png)
![Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2450551.png)

![2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2450555.png)


